![molecular formula C12H16N4O B2781903 N-cyclopentyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide CAS No. 2319803-75-1](/img/structure/B2781903.png)
N-cyclopentyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-cyclopentyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide” is a derivative of the pyrrolo[2,3-d]pyrimidine class of compounds . Pyrrolo[2,3-d]pyrimidines are known for their pronounced cytotoxic activity . They are being explored as potential antitubercular agents and targeted kinase inhibitors (TKIs) .
Synthesis Analysis
The synthesis of pyrrolo[2,3-d]pyrimidine derivatives involves a series of steps. For example, halogenated ‘(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazides’ were successfully synthesized in three steps with high yields .Molecular Structure Analysis
The molecular structure of pyrrolo[2,3-d]pyrimidine derivatives is characterized by the presence of halogen atoms (such as fluorine, chlorine, bromine, or iodine) in their chemical structure . These atoms are strategically incorporated into the organic molecule to enhance its potency, selectivity, and pharmacological properties .Chemical Reactions Analysis
Pyrrolo[2,3-d]pyrimidine derivatives have shown promising cytotoxic effects against different cancer cell lines . For instance, compound 5k emerged as the most potent inhibitor, exhibiting significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. For instance, all the potent compounds from this series have a ClogP value less than 4 and molecular weight < 400; thus, they are likely to maintain drug-likeness during lead optimization .Wissenschaftliche Forschungsanwendungen
Green Chemistry and Synthesis
A study by Wang et al. (2017) reported a green and simple Cu-catalyzed method for the efficient synthesis of pyrrolo[2,3-d]pyrimidine derivatives, including 2-chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide. This method provides green and economical approaches toward numerous pyrrolo[2,3-d]pyrimidine derivatives, highlighting the compound's role in sustainable chemical processes Wang et al., 2017.
DNA Recognition
The research by Swalley, Baird, and Dervan (1996) utilized pyrrole−imidazole polyamides for recognizing core 5‘-GGG-3‘ sequences in the minor groove of double-stranded DNA. Their work demonstrates the versatility of pyrrolo[3,4-d]pyrimidine and related compounds in DNA recognition, broadening the sequence repertoire for DNA interaction Swalley et al., 1996.
Antiviral Activity
A study by Gupta et al. (1989) prepared 7-[(2-hydroxyethoxy)methyl]pyrrolo[2,3-d]pyrimidine derivatives related to nucleoside antibiotics and tested them for biological activity. One of the compounds demonstrated activity against human cytomegalovirus (HCMV), showcasing the potential of pyrrolo[3,4-d]pyrimidine derivatives as antiviral agents Gupta et al., 1989.
Therapeutic Targets for Diseases
Research into NNMT inhibitors for treating diabetes identified pyrimidine-5-carboxamide compounds, demonstrating the potential therapeutic applications of derivatives in metabolic disorders and chronic kidney disease. The study illustrates the importance of structural modifications to enhance the efficacy and oral bioavailability of such inhibitors Sabnis, 2021.
Wirkmechanismus
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
N-cyclopentyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide has been found to interact with several enzymes, proteins, and other biomolecules. For instance, it exhibits significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes . The nature of these interactions involves binding to these enzymes, thereby inhibiting their activity .
Cellular Effects
The effects of N-cyclopentyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide on various types of cells and cellular processes are profound. It has been observed to induce cell cycle arrest and apoptosis in HepG2 cells . This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of N-cyclopentyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to increase the levels of proapoptotic proteins caspase-3 and Bax, as well as downregulate Bcl-2 activity .
Temporal Effects in Laboratory Settings
It is known that this compound exhibits significant antiproliferative effects on both ER+ (T47D) and triple-negative (MDA-MB-436) breast cancer cell lines .
Eigenschaften
IUPAC Name |
N-cyclopentyl-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O/c17-12(15-10-3-1-2-4-10)16-6-9-5-13-8-14-11(9)7-16/h5,8,10H,1-4,6-7H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDIIWFLWXCRSBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)N2CC3=CN=CN=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
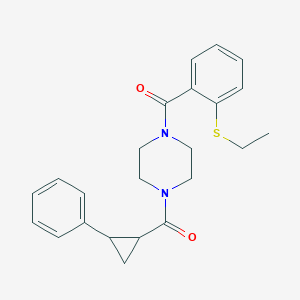

![3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2781822.png)
![4-(2-chlorophenyl)sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide](/img/structure/B2781823.png)

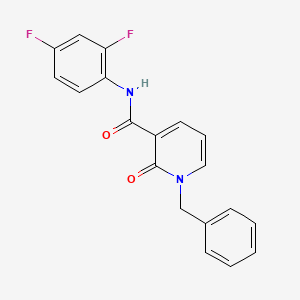
![2-Cyclopropyl-1-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B2781829.png)
![3-[(1Z)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]-1-phenylthiourea](/img/structure/B2781830.png)
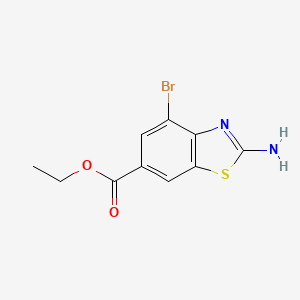

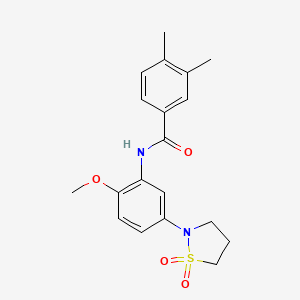
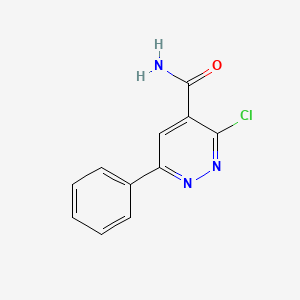

![N-(4-ethoxybenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2781842.png)
